4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
CAS No.: 329778-97-4
Cat. No.: VC7287292
Molecular Formula: C16H18BrNO4
Molecular Weight: 368.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329778-97-4 |
|---|---|
| Molecular Formula | C16H18BrNO4 |
| Molecular Weight | 368.227 |
| IUPAC Name | 4-bromo-2-[(2,4-dimethoxyanilino)methyl]-6-methoxyphenol |
| Standard InChI | InChI=1S/C16H18BrNO4/c1-20-12-4-5-13(14(8-12)21-2)18-9-10-6-11(17)7-15(22-3)16(10)19/h4-8,18-19H,9H2,1-3H3 |
| Standard InChI Key | OUOPRNABNAIKGP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)OC |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol can be deduced as CHBrNO, based on its structural components. The molecular weight would be approximately 384.24 g/mol, considering the atomic masses of the constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O).
Structural Components
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Bromine (Br): A halogen atom that can participate in various chemical reactions, often used in organic synthesis for its reactivity.
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Methoxy Groups (-OCH3_33): These are common substituents in organic chemistry, known for their ability to modify the chemical and physical properties of compounds.
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Amino Group (-NH2_22): Attached to a phenyl ring, this group can participate in hydrogen bonding and other intermolecular interactions.
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Hydroxyl Group (-OH): Found in phenolic compounds, this group contributes to the compound's acidity and ability to form hydrogen bonds.
Potential Applications
Compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials. Their reactivity and functional groups make them versatile for various chemical transformations.
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions, including:
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Nucleophilic Substitution: To introduce the bromine atom.
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Condensation Reactions: To form the amino-methyl linkage.
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Alkylation: To add methoxy groups.
Characterization Techniques
Characterization of organic compounds like 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and confirm the presence of specific functional groups.
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Infrared (IR) Spectroscopy: To identify functional groups based on their vibrational frequencies.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Similar Compounds
Compounds with similar structures, such as 4-Bromo-2-methoxy-6-[[[(4-methoxyphenyl)methyl]imino]methyl]phenol (PubChem CID 136076134), have been studied for their chemical properties and potential applications . These compounds often exhibit interesting biological activities or serve as precursors for more complex molecules.
Biological and Chemical Applications
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Pharmaceutical Intermediates: Compounds with phenolic and amino groups are often used in the synthesis of drugs due to their ability to interact with biological targets.
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Dyes and Pigments: The presence of aromatic rings and functional groups makes these compounds suitable for the synthesis of dyes and pigments.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 4-Bromo-2-methoxy-6-[[[(4-methoxyphenyl)methyl]imino]methyl]phenol | CHBrNO | 350.21 | Pharmaceutical Intermediates, Dyes |
| 2-[[2-(4-Bromo-2,5-dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenol | CHBrNO | 396.3 | Pharmaceutical Intermediates |
This table highlights the similarities and differences between related compounds, emphasizing their potential uses based on structural features.
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